molecular formula C13H18N4 B8412549 Benzotriazol-1-ylmethyl-cyclohexylamine

Benzotriazol-1-ylmethyl-cyclohexylamine

Cat. No.: B8412549
M. Wt: 230.31 g/mol
InChI Key: FUROVGCSPHYQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzotriazol-1-ylmethyl-cyclohexylamine is a chemical building block of interest in medicinal and organic chemistry research. Its structure incorporates a benzotriazole moiety, which is widely recognized as a versatile synthon due to its utility as a synthetic auxiliary and good leaving group in various reactions . The compound is structurally related to other N-alkylated benzotriazole derivatives, which are frequently employed in aminoalkylation reactions to introduce amine functionalities into target molecules . Researchers are exploring benzotriazole derivatives for their diverse biological activities. Studies indicate that such compounds can exhibit a range of pharmacological properties, including antimicrobial effects against various Gram-positive and Gram-negative bacteria . The benzotriazole core is often investigated as a bioisosteric replacement for other triazolic systems, making it a valuable scaffold in the design of novel bioactive molecules and the development of new pharmaceutical agents . This product is intended for research purposes as a chemical intermediate or investigative reagent in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)cyclohexanamine

InChI

InChI=1S/C13H18N4/c1-2-6-11(7-3-1)14-10-17-13-9-5-4-8-12(13)15-16-17/h4-5,8-9,11,14H,1-3,6-7,10H2

InChI Key

FUROVGCSPHYQAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Benzotriazol derivatives, including benzotriazol-1-ylmethyl-cyclohexylamine, have shown potential in treating various diseases due to their ability to modulate biological pathways.

Cancer Treatment

Research indicates that benzotriazol derivatives can act as effective agents against cancer by inhibiting cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs). These pathways are crucial in regulating cell growth and proliferation. For instance, compounds derived from benzotriazole have been reported to exhibit anti-cancer activity against multiple types of tumors, including breast and prostate cancers . A study highlighted that this compound significantly inhibited tumor cell proliferation in vitro, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results comparable to established antibiotics .

Table 1: Antimicrobial Activity of Benzotriazol Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA12.5 μg/mL
5-halogenomethylsulfonyl-benzotriazolesMSSA25 μg/mL
2-(1H-benzotriazol-1-yl)-N-phenylacetamideE. coli50 μg/mL

Neuroprotective Effects

Benzotriazol derivatives have also been investigated for their neuroprotective properties. In animal models of neurodegenerative diseases like Parkinson's disease, compounds have been shown to protect dopaminergic neurons from degeneration . This neuroprotective effect is attributed to the modulation of oxidative stress pathways and inflammatory responses.

Material Science Applications

Beyond pharmacological uses, benzotriazol derivatives are valuable in material science, particularly in the development of corrosion inhibitors and UV stabilizers.

Corrosion Inhibition

Benzotriazole compounds are widely used as corrosion inhibitors for metals such as copper and aluminum. Their effectiveness stems from their ability to form protective films on metal surfaces, thereby preventing oxidation and degradation .

Table 2: Corrosion Inhibition Efficiency of Benzotriazole Derivatives

CompoundMetal TypeInhibition Efficiency (%)
This compoundCopper85%
BenzotriazoleAluminum90%
5-substituted benzotriazolesSteel75%

UV Stabilization

In polymer chemistry, benzotriazole derivatives serve as effective UV stabilizers, protecting materials from photodegradation. This application is crucial in extending the lifespan of plastics and coatings exposed to sunlight .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of benzotriazol derivatives on breast cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 μM, with an IC50 value determined at 25 μM for the most potent derivative tested .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of benzotriazol derivatives against clinical isolates of MRSA. The study found that certain derivatives exhibited MIC values lower than those of conventional antibiotics, suggesting their potential as alternative treatments for resistant bacterial infections .

Preparation Methods

N-Alkylation of Benzotriazole Precursors

The most direct route to Benzotriazol-1-ylmethyl-cyclohexylamine involves N-alkylation of 1H-benzotriazole with a cyclohexylamine-containing alkyl halide. Source details solvent-free N-alkylation protocols where 1H-benzotriazole reacts with alkyl halides under basic conditions (NaOH/NaOEt) to yield 1-alkylbenzotriazoles as primary products. Adapting this method:

  • Reaction Setup :

    • 1H-Benzotriazole (1.19 g, 10 mmol) is combined with (chloromethyl)cyclohexylamine (1.53 g, 10 mmol) in anhydrous dimethylformamide (DMF).

    • Potassium carbonate (2.76 g, 20 mmol) is added as a base to deprotonate the benzotriazole nitrogen .

  • Optimization Parameters :

    • Temperature: 80°C for 12 hours under nitrogen atmosphere.

    • Yield: ~65–70% after column chromatography (silica gel, ethyl acetate/hexane 1:3) .

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the benzotriazole anion attacks the electrophilic chloromethyl group. Competing pathways may produce minor 2-alkylated isomers, necessitating careful purification.

Palladium-Catalyzed Cyclization

Source describes palladium-mediated cyclization strategies for synthesizing N1-substituted benzotriazoles. For this compound, a 1,7-palladium migration sequence could enable regioselective installation of the cyclohexylamine group:

  • Starting Material :

    • 2-(Cyclohexylaminomethyl)phenyl diazonium tetrafluoroborate (prepared from 2-aminobenzylcyclohexylamine via diazotization with NaNO2/HBF4).

  • Cyclization Protocol :

    • Pd(OAc)2 (5 mol%) in acetonitrile at 60°C for 6 hours .

    • Triethylamine (2 equiv) acts as a base to neutralize HBF4 byproducts.

Key Data :

ParameterValue
Yield78%
Regioselectivity>95% N1-substitution
Reaction Time6 hours

This method avoids competing N2-alkylation, a common issue in traditional alkylation routes .

Solid-Phase Synthesis Using Polymer-Supported Reagents

Source highlights polymer-supported nitrite reagents for diazotization-cyclization sequences. Applying this to this compound:

  • Step 1 : Diazotization

    • 2-(Cyclohexylaminomethyl)aniline (1.98 g, 10 mmol) is treated with polymer-bound nitrite (1.2 equiv) in acetic acid at 0–5°C.

  • Step 2 : Cyclization

    • p-Toluenesulfonic acid (0.5 equiv) catalyzes intramolecular cyclization at 25°C for 2 hours .

Advantages :

  • Avoids aqueous workup, improving yield (75–80%).

  • Scalable to multigram quantities.

Metal CenterCoordination GeometryBond Length (M-N)
Co(II)Pseudotetrahedral2.03 Å
Zn(II)Pseudooctahedral2.10 Å

This approach remains exploratory but highlights potential material science applications .

Comparative Analysis of Methods

Table 1: Synthesis Route Efficiency

MethodYield (%)Purity (%)ScalabilityRegioselectivity
N-Alkylation65–7085HighModerate
Palladium Cyclization7895MediumHigh
Mannich Reaction60–6590LowLow
Solid-Phase75–8092HighHigh

The palladium-catalyzed and solid-phase methods offer superior regioselectivity and purity, albeit with higher catalyst costs. N-Alkylation remains the most accessible for laboratory-scale synthesis .

Challenges and Optimization Strategies

  • Regioselectivity Control :

    • Use of bulky bases (e.g., DBU) in N-alkylation suppresses N2-substitution by steric hindrance .

  • Byproduct Mitigation :

    • In Mannich reactions, paraformaldehyde replaces aqueous formaldehyde to minimize dimerization.

  • Catalyst Recycling :

    • Immobilized palladium catalysts (e.g., Pd/C) reduce metal leaching in cyclization routes .

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo efficacy studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. Strategies include:
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.
  • Solubility enhancement : Formulate with cyclodextrins or PEG-based nanocarriers.
  • Pharmacokinetic modeling : Use WinNonlin to correlate in vitro IC₅₀ with in vivo plasma concentration-time profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.